molecular formula C10H12N2O3S B12530804 N-(Phenylcarbamoyl)-L-cysteine CAS No. 827612-85-1

N-(Phenylcarbamoyl)-L-cysteine

Cat. No.: B12530804
CAS No.: 827612-85-1
M. Wt: 240.28 g/mol
InChI Key: UWFUPIFVLRGXIJ-QMMMGPOBSA-N
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Description

N-(Phenylcarbamoyl)-L-cysteine (alternatively named N-Acetyl-S-(phenylcarbamoyl)cysteine) is a cysteine derivative synthesized via the reaction of N-acetyl-L-cysteine (NAC) with phenylisocyanate. This compound features a phenylcarbamoyl group (-NH-C(O)-C₆H₅) attached to the sulfur atom of L-cysteine, which is further acetylated at the amino group. Key characteristics include:

  • Molecular formula: C₁₂H₁₄N₂O₄S
  • Molecular weight: 283.3 g/mol (MS m/z 283 [MH⁺]) .
  • Physical properties: Light yellow solid with a melting point of 95–98°C.
  • Spectral data: ¹H NMR (methanol-d₄): δ 1.97 (s, 3H, CH₃), 3.23–3.57 (m, 2H, CH₂), 4.61 (m, 1H, NCH), aromatic protons at δ 7.02–7.53 . IR: Peaks at 2359 cm⁻¹ (S-H stretch) and 1622 cm⁻¹ (C=O stretch) .

This compound serves as a model for studying structure-activity relationships in cysteine derivatives, particularly in drug design and toxicology.

Properties

CAS No.

827612-85-1

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

(2R)-2-(phenylcarbamoylamino)-3-sulfanylpropanoic acid

InChI

InChI=1S/C10H12N2O3S/c13-9(14)8(6-16)12-10(15)11-7-4-2-1-3-5-7/h1-5,8,16H,6H2,(H,13,14)(H2,11,12,15)/t8-/m0/s1

InChI Key

UWFUPIFVLRGXIJ-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N[C@@H](CS)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(CS)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylcarbamoyl)-L-cysteine typically involves the reaction of L-cysteine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reactants: L-cysteine and phenyl isocyanate.

    Solvent: A suitable solvent such as dichloromethane or acetonitrile.

    Temperature: The reaction is usually conducted at room temperature.

    Catalyst: A base such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The process may include additional steps for purification and isolation of the compound, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(Phenylcarbamoyl)-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol group in L-cysteine can be oxidized to form disulfides.

    Reduction: The compound can be reduced to yield the corresponding amine.

    Substitution: The phenylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Compounds with different functional groups replacing the phenylcarbamoyl group.

Scientific Research Applications

N-(Phenylcarbamoyl)-L-cysteine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study protein-ligand interactions due to its ability to form stable complexes with proteins.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

N-(Phenylcarbamoyl)-L-cysteine can be compared with other similar compounds such as N-(Phenylcarbamoyl)-D-cysteine and N-(Phenylcarbamoyl)-L-serine. These compounds share similar structural features but differ in their specific functional groups and stereochemistry, leading to differences in their chemical reactivity and biological activity.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Impact on Yield: Electron-donating groups (e.g., p-methoxy in compound 13) correlate with higher yields (85%) due to enhanced isocyanate reactivity . Steric hindrance from bulky substituents (e.g., o-nitro-p-trifluoromethylphenyl in 10) reduces yields (52%) . The parent phenyl derivative (17) has the lowest yield (10%), likely due to unoptimized steric or electronic factors .
  • Spectral Trends :

    • ¹H NMR : Electron-withdrawing groups (e.g., nitro in 10 ) deshield aromatic protons, shifting signals downfield (δ 8.09–8.34) .
    • IR : Carbamoyl C=O stretches appear at 1650–1729 cm⁻¹, with slight variations depending on substituent electronegativity .

Key Research Findings

  • Synthetic Feasibility : The p-methoxy derivative (13 ) demonstrates superior synthetic efficiency (85% yield), making it a candidate for scalable production .
  • Spectroscopic Consistency : All analogs show predictable NMR and IR patterns, enabling rapid structural validation .

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